4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide
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Overview
Description
4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by further functionalization. A common method includes the reaction of ortho-phenylenediamine with 4-chlorobenzaldehyde in the presence of an oxidizing agent like sodium metabisulphite . The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
Bendamustine: 4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride.
Fenbendazole: A benzimidazole with a wide spectrum of anthelmintic effects.
Osimertinib: A benzimidazole-based anticancer drug.
Uniqueness
4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a chloro group and a pentyl chain, which may contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C20H22ClN3O |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
4-chloro-N-[(1-pentylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H22ClN3O/c1-2-3-6-13-24-18-8-5-4-7-17(18)23-19(24)14-22-20(25)15-9-11-16(21)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,22,25) |
InChI Key |
TYVMFJJABHNMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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